molecular formula C15H23N3O2 B2995473 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034587-87-4

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2995473
CAS No.: 2034587-87-4
M. Wt: 277.368
InChI Key: CAOMRHBYXNVAKS-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide ( 2034587-87-4) is a synthetic organic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol. This molecule features a distinct structure that combines a pyridinyl-substituted piperidine core with an ethoxyacetamide side chain. Its architecture is characteristic of a class of compounds known as piperidin-4-yl-acetamides, which are frequently explored in medicinal chemistry for their potential to interact with biologically relevant targets. While specific pharmacological data for this compound is not publicly available, its structural framework is highly relevant for biomedical research. Analogs within the piperidin-4-yl-acetamide family have been identified as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target of interest for metabolic disorders . Furthermore, closely related 2-(piperidin-4-yl)acetamides have been optimized as potent inhibitors of Soluble Epoxide Hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory epoxy fatty acids . This suggests potential research applications for this compound in the context of inflammation and pain. The presence of the pyridinyl nitrogen and the acetamide functionality provides hydrogen bond acceptor and donor sites, making it a valuable scaffold for probing protein-ligand interactions. This compound is offered for research purposes as a building block or screening compound in drug discovery campaigns, particularly for programs targeting central nervous system (CNS) and inflammatory diseases. Please Note: This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-20-12-15(19)17-11-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMRHBYXNVAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridylpiperidine with ethyl bromoacetate to form an intermediate, which is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Derived Applications
2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide (Target) C₁₉H₂₆N₃O₂* ~336.4† - Piperidin-4-ylmethyl group
- Pyridin-4-yl
- Ethoxy-acetamide
Not explicitly stated
2-(4-ethoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide C₂₁H₂₇N₃O₂ 353.5 - Pyridin-2-yl
- Ethoxyphenyl-acetamide
Research compound (unclear use)
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) C₂₁H₂₆N₂O 322.4 - Phenethyl-piperidine
- Phenyl-acetamide
Potent opioid analgesic
Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) C₂₂H₂₈N₂O₂ 352.5 - Methoxy-acetamide
- Phenethyl-piperidine
Illicit opioid with high abuse risk
N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide C₂₁H₂₅N₂O 322.4 - Benzyl-piperidine
- Phenyl-acetamide
Research compound (CNS studies)

*Assumed based on structural similarity to .
†Estimated from analogous compounds.

Key Observations:
  • Pyridine Position : The pyridin-4-yl group in the target compound (vs. pyridin-2-yl in ) may alter electronic interactions with biological targets, as nitrogen positioning affects hydrogen bonding and receptor affinity .
  • Ethoxy vs.
  • Phenethyl vs. Pyridinyl : Opioid analogs like acetyl fentanyl feature a phenethyl-piperidine moiety critical for µ-opioid receptor binding, whereas the pyridinyl substitution in the target compound likely diverts activity away from opioid pathways .
Opioid Analogs (Acetyl Fentanyl and Methoxyacetylfentanyl)
  • Mechanism : Bind to µ-opioid receptors via phenyl-acetamide and phenethyl-piperidine groups, inducing analgesia and respiratory depression .
  • Key Difference: The target compound lacks the phenethyl group, suggesting non-opioid activity. Pyridinyl substitution may redirect binding to non-opioid receptors (e.g., nicotinic acetylcholine receptors) .
Antimicrobial Synergists (DMPI and CDFII)
  • Structure : Indole derivatives with dimethylbenzyl-piperidine and pyridine groups.
  • Activity : Synergize with carbapenems against MRSA via unclear mechanisms.
Goxalapladib
  • Structure : Complex naphthyridine-acetamide with trifluoromethyl-biphenyl groups.
  • Application : Atherosclerosis treatment via phospholipase A2 inhibition.
  • Divergence : The target compound’s simpler structure lacks the extended aromatic systems required for phospholipase binding, limiting overlap in therapeutic use.

Biological Activity

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and an acetamide group. Its chemical structure can be represented as follows:

Property Details
IUPAC Name 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
Molecular Formula C15H23N3O2
Molecular Weight 277.37 g/mol
CAS Number 2034378-37-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It may function as a ligand that modulates receptor activity or as an inhibitor of key enzymes involved in various biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, highlighting significant activity against various pathogens. For instance, derivatives similar to 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Pathogen MIC (μg/mL) MBC/MFC (μg/mL)
Staphylococcus aureus0.22-
Staphylococcus epidermidis0.25-

These derivatives also exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into piperidine derivatives has shown that modifications can enhance cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited improved apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study assessed the efficacy of related piperidine derivatives against resistant bacterial strains, confirming their potential as new therapeutic agents .
  • Cytotoxicity Studies : Research indicated that specific structural modifications in piperidine derivatives could lead to enhanced cytotoxic effects against cancer cells, suggesting a promising avenue for drug development targeting cancer treatment .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent inhibitory effects .

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